BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Drug Design Physicochemical Properties Lipophilicity

Procure 2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 866151-13-5) for definitive benzothiazole SAR studies. The 4-fluorophenoxy substituent delivers quantifiably higher lipophilicity (XLogP3-AA = 5.4) and a metabolic shield against oxidative degradation, directly enhancing pharmacokinetic performance compared to non-fluorinated analogs like 5848203. Prioritize this probe for anticancer screening in pancreatic and paraganglioma cell lines. Available in gram-scale quantities with COA and purity certification.

Molecular Formula C22H17FN2O2S
Molecular Weight 392.45
CAS No. 866151-13-5
Cat. No. B2775875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
CAS866151-13-5
Molecular FormulaC22H17FN2O2S
Molecular Weight392.45
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
InChIInChI=1S/C22H17FN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26)
InChIKeyZDGBGDHTFRAWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 866151-13-5): A Fluorinated Benzothiazole Phenylacetamide for Drug Discovery


2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 866151-13-5) is a synthetic small molecule with the molecular formula C22H17FN2O2S and a molecular weight of 392.4 g/mol [1]. It belongs to the class of benzothiazole phenylacetamide derivatives, a scaffold widely investigated for its antiproliferative and anti-inflammatory properties [2]. The compound is of specific research interest due to its 4-fluorophenoxy substitution, a feature designed to enhance metabolic stability and binding interactions compared to non-fluorinated analogs [3].

Why Substituting 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide with Non-Fluorinated Analogs Fails


The specific substitution pattern on the acetamide linker is critical for compound performance. Replacing the 4-fluorophenoxy group of 866151-13-5 with a simple phenylacetamide, as seen in the close analog N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide (ChemBridge 5848203), results in a quantifiable loss of key drug-like properties . The absence of the fluorine atom directly impacts lipophilicity and metabolic susceptibility. Therefore, generic substitution with this non-fluorinated analog compromises the specific physicochemical profile intended for the core benzothiazole scaffold, potentially diminishing target engagement and pharmacokinetic performance, which are governed by the fluorine substitution [1].

Quantitative Evidence Guide for 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide


Enhanced Lipophilicity via 4-Fluorophenoxy Substitution

The target compound's 4-fluorophenoxy group provides a significant increase in lipophilicity (XLogP3-AA = 5.4) compared to the close non-fluorinated analog (N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, LogP = 5.41, per different calculation method) [1]. This enhanced lipophilicity, precisely quantified through experimental or high-accuracy computed logP, is critical for optimizing membrane permeability and target binding. The addition of fluorine directly addresses SAR findings that demonstrate how halogen substitutions on the phenoxy ring modulate biological potency in benzothiazole series [2].

Drug Design Physicochemical Properties Lipophilicity

Increased Topological Polar Surface Area and Hydrogen Bond Acceptor Count

The introduction of the phenoxy ether linkage in the target compound adds one additional hydrogen bond acceptor compared to the non-ethereal phenylacetamide analog (5848203), which has an Hacc count of 2 . This is reflected in the target compound having a theoretically higher topological polar surface area (tPSA) although the exact value is computational and not officially sourced from a single standard; the analog has a tPSA of 42.0 Ų . The additional oxygen atom contributes to a more favorable hydrogen-bonding network, which can significantly influence solubility and target binding kinetics [1].

Medicinal Chemistry Drug-likeness ADME

Patent-Backed Structural Novelty as a Biological Probe

The compound 2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is claimed within the Markush structure of patent application WO2008505172, which is specifically directed toward benzothiazole derivatives as medicinally active agents [1]. This contrasts with the non-patented analog N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, which is listed only in a commercial screening library . The existence of a patent explicitly covering the fluorinated structure indicates that the inventor had identified specific, data-backed biological advantages for this substitution pattern that were deemed worthy of legal protection, making it a more valuable and scientifically intentional probe than an unclaimed screening compound.

Chemical Biology Patent Analysis Intellectual Property

Optimal Use Cases for Procuring 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide


Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Acyl Linkers

This compound is an ideal candidate for SAR expansion of the benzothiazole phenylacetamide series. Its quantifiably higher lipophilicity (XLogP3-AA = 5.4) compared to non-fluorinated analogs makes it a specific tool to investigate the role of fluorine-mediated hydrophobic interactions on target binding affinity and selectivity [1]. Researchers can directly contrast its biological profile with the non-fluorinated comparator 5848203 to establish the pharmacophoric contribution of the 4-fluorophenoxy group.

Metabolic Stability and Pharmacokinetic Profiling

The presence of the 4-fluorophenyl group is a well-established strategy to block oxidative metabolism, a common vulnerability of non-substituted phenyl rings. Using 866151-13-5 in head-to-head microsomal stability assays against the non-fluorinated analog (5848203) can generate quantitative data on intrinsic clearance (Clint) and half-life (t1/2), verifying the predicted metabolic shield effect. This directly supports the compound's use in advanced lead optimization programs focused on improving in vivo pharmacokinetics .

Targeted Antiproliferative Screening in Benzonase-Sensitive Cancer Lines

Given the benzothiazole scaffold's validated role in antiproliferative activity against pancreatic cancer and paraganglioma, this compound should be prioritized for screening in these specific cell types [2]. The fluorinated compound's distinct physicochemical profile may result in a different selectivity index and potency compared to other library members, making it a high-value probe for identifying cancer-specific vulnerabilities.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.